molecular formula C24H28N2O2S B2981808 (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1206999-74-7

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2981808
CAS No.: 1206999-74-7
M. Wt: 408.56
InChI Key: MEMUUJHBZVCSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule featuring a combination of cyclopropane, piperazine, thiophene, and cyclopentane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Cyclopropane Moiety: This can be achieved through the cyclopropanation of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Piperazine Derivatization: The piperazine ring can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.

    Thiophene Incorporation: The thiophene ring is often introduced through cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.

    Final Assembly: The final step involves coupling the cyclopropane, piperazine, and thiophene fragments under conditions that promote the formation of the desired methanone linkage, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: N-substituted piperazine derivatives

Scientific Research Applications

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and the mechanisms of drug action.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The exact mechanism of action of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of This compound lies in its combination of these functional groups, which may confer unique biological activity and chemical reactivity not seen in simpler analogs.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-phenylcyclopropyl)-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c27-22(20-17-19(20)18-7-2-1-3-8-18)25-12-14-26(15-13-25)23(28)24(10-4-5-11-24)21-9-6-16-29-21/h1-3,6-9,16,19-20H,4-5,10-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMUUJHBZVCSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.